7-O-Demethyl rapamycin

Interventional Cardiology Drug-Eluting Stents Dose Optimization

Procure 7-O-Demethyl Rapamycin as your certified reference standard or API comparator for next-generation DES/BRS development. This specific rapamycin metabolite delivers a clinically proven, 39.3% lower-dose mTOR inhibition profile vs. sirolimus, supported by superior late lumen loss data against zotarolimus. As a regulated impurity in sirolimus API, it is essential for ANDA-required HPLC/LC-MS method validation. Its unique hygroscopicity mandates verified -70°C inert-atmosphere storage; ensure your facility's operational qualification before ordering. Direct replacement with other analogs is scientifically and regulatorily unjustifiable.

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16-,34-24+
InChIKeyZHYGVVKSAGDVDY-AZBRLTGJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin (Novolimus): A Procurement-Focused Evidence Guide for mTOR Pathway Research and Development


7-O-Demethyl rapamycin, also known as Novolimus or CJ-12263 (CAS: 151519-50-5), is a macrocyclic lactone derivative of rapamycin (sirolimus) . It functions as a semi-synthetic metabolite and an allosteric inhibitor of the mammalian target of rapamycin (mTOR) [1]. This compound is a key research tool and a reference standard for impurity analysis in rapamycin production, and it is clinically utilized as the active pharmaceutical ingredient (API) in advanced drug-eluting stent systems for treating coronary artery disease [2].

The Procurement Risk of 7-O-Demethyl Rapamycin Substitution: Why In-Class mTOR Inhibitors Are Not Interchangeable


While other mTOR inhibitors like sirolimus, everolimus, or zotarolimus share a common target, direct substitution for 7-O-demethyl rapamycin is scientifically and operationally unjustifiable. This compound's specific 7-O-demethylation creates unique pharmacological, material, and application-specific profiles. For instance, its use in coronary stents is supported by clinical data demonstrating non-inferiority and even superiority in specific endpoints like late lumen loss compared to zotarolimus-eluting stents, a benefit not generalizable to all mTOR inhibitors [1]. Furthermore, its distinct physicochemical and stability profile mandates a specific storage and handling protocol (e.g., long-term storage at -70°C under inert atmosphere) that differs from its parent compound, directly impacting laboratory inventory and quality control processes .

Quantitative Evidence of 7-O-Demethyl Rapamycin's Differentiation from Key Comparators


Stent-Based Drug Dose Reduction Compared to Sirolimus (Rapamycin)

In coronary stent applications, a lower total drug dose is a key differentiator for Novolimus. The EXCELLA First-in-Man study directly compared Novolimus-eluting stents (NES) to the first-generation sirolimus-eluting Cypher stent. The data show that the Novolimus stent required a significantly lower total drug dose to achieve comparable clinical outcomes [1].

Interventional Cardiology Drug-Eluting Stents Dose Optimization

Superior Angiographic Outcome vs. Zotarolimus-Eluting Stents

The EXCELLA II randomized controlled trial compared the clinical and angiographic performance of a novolimus-eluting stent (NES) against a zotarolimus-eluting stent (ZES). At 9-month follow-up, the NES demonstrated a statistically significant reduction in in-stent late lumen loss, a key surrogate marker for restenosis [1].

Interventional Cardiology Clinical Trial Restenosis

Potent In Vitro Antiproliferative Activity Comparable to Sirolimus

In vitro testing has established the high potency of Novolimus in inhibiting the proliferation of human smooth muscle cells (hSMC), a key cellular target for preventing in-stent restenosis. The measured IC50 value is in the sub-nanomolar range and compares well with the established mTOR inhibitor, sirolimus [1].

Cell Biology Drug Discovery mTOR Signaling

Regulatory Utility as a Characterized Rapamycin Impurity Standard

7-O-demethyl rapamycin is a known impurity in the production of rapamycin (sirolimus) and is specifically referenced for use in analytical method validation and quality control applications for Abbreviated New Drug Applications (ANDAs) or commercial rapamycin production [1]. This contrasts with novel synthetic analogs (e.g., everolimus) which do not serve as process-related impurity standards.

Analytical Chemistry Pharmaceutical QC Regulatory Affairs

Documented Storage and Stability Profile Distinguishing It from Parent Rapamycin

The recommended long-term storage conditions for 7-O-demethyl rapamycin differ from those of its parent compound, sirolimus. Vendor documentation specifies a requirement for long-term storage at -70°C and a caution that the compound is hygroscopic . This is a stricter condition than the typical -20°C storage for many rapamycin standards, impacting laboratory inventory planning.

Compound Management Laboratory Operations Chemical Stability

Targeted Application Scenarios for 7-O-Demethyl Rapamycin in R&D and Industrial Settings


Biomedical Device R&D: Benchmarking a Next-Generation mTOR Inhibitor for Coronary Stents

R&D teams developing novel drug-eluting stent (DES) or bioresorbable scaffold (BRS) technologies should consider 7-O-demethyl rapamycin as a key active pharmaceutical ingredient (API) comparator. The clinical evidence demonstrating a 39.3% lower drug dose requirement compared to sirolimus in the EXCELLA FIM study, and superior 9-month late lumen loss outcomes versus zotarolimus in the EXCELLA II trial, establishes a high bar for new antiproliferative agents [1][2]. Using this compound in preclinical models allows for direct benchmarking against a clinically proven, low-dose mTOR inhibitor with a favorable safety and efficacy profile, streamlining the selection of lead candidates for next-generation devices.

Pharmaceutical Analysis: Method Development and Quality Control for Rapamycin Impurity Profiling

Analytical chemistry and quality control laboratories engaged in the development or manufacturing of rapamycin (sirolimus) API or its formulations must procure 7-O-demethyl rapamycin as a certified reference standard. This compound is a known and regulated process-related impurity (Sirolimus Related Compound C) . Its use is mandated for the development and validation of stability-indicating HPLC or LC-MS methods required for ANDA submissions and batch release testing [3]. Substitution with other analogs is not permissible under regulatory guidelines, making its acquisition a non-negotiable step in the pharmaceutical QC workflow.

Basic & Translational Research: Probing mTOR Pathway Structure-Activity Relationships (SAR)

Investigators studying the molecular pharmacology of the mTOR pathway utilize 7-O-demethyl rapamycin as a specific chemical probe to dissect structure-activity relationships. The selective demethylation at the C-7 position alters the compound's interaction with the FKBP12-mTOR binding interface compared to the parent rapamycin [4]. By comparing the in vitro antiproliferative potency (IC50 ~0.5 nM) of this specific metabolite to that of sirolimus (IC50 ~0.1 nM) and other analogs, researchers can map the contribution of the C-7 methoxy group to target engagement, cellular efficacy, and downstream signaling [5]. This defined chemical modification makes it a precise tool for SAR studies, unlike broader kinase inhibitors.

Laboratory Operations: Managing Temperature-Sensitive and Hygroscopic Chemical Inventory

This scenario highlights a crucial pre-procurement operational checkpoint. Facilities planning to acquire and store 7-O-demethyl rapamycin must verify the availability and operational qualification of -70°C storage (e.g., a -80°C freezer) . The compound's documented hygroscopic nature necessitates a protocol for handling and aliquotting under an inert, dry atmosphere to prevent moisture uptake, which can compromise weighing accuracy and long-term stability. This contrasts with the less stringent storage requirements of many other rapamycin analogs, making it a distinct logistical consideration for compound management teams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-Demethyl rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.